4-Amino-2-bromo-6-(pentan-3-yl)pyridine-3,5-dicarbonitrile
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Overview
Description
4-Amino-2-bromo-6-(pentan-3-yl)pyridine-3,5-dicarbonitrile is a complex organic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes an amino group, a bromine atom, a pentan-3-yl group, and two cyano groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-bromo-6-(pentan-3-yl)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-cyano-3-alkylamino-3-amino acrylonitriles with β-dicarbonyl compounds using catalysts such as zinc nitrate and sodium ethoxide in anhydrous ethanol . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the selection of appropriate solvents and catalysts is crucial to ensure the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-bromo-6-(pentan-3-yl)pyridine-3,5-dicarbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Amino-2-bromo-6-(pentan-3-yl)pyridine-3,5-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological processes.
Mechanism of Action
The mechanism of action of 4-Amino-2-bromo-6-(pentan-3-yl)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The presence of the amino and cyano groups allows the compound to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-bromopyridine: Similar in structure but lacks the pentan-3-yl and cyano groups.
4-Bromopyridine: Contains a bromine atom but lacks the amino, pentan-3-yl, and cyano groups.
3-Bromo-pentan-2-amine: Contains a bromine atom and an amino group but lacks the pyridine ring and cyano groups.
Uniqueness
4-Amino-2-bromo-6-(pentan-3-yl)pyridine-3,5-dicarbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H13BrN4 |
---|---|
Molecular Weight |
293.16 g/mol |
IUPAC Name |
4-amino-2-bromo-6-pentan-3-ylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C12H13BrN4/c1-3-7(4-2)11-8(5-14)10(16)9(6-15)12(13)17-11/h7H,3-4H2,1-2H3,(H2,16,17) |
InChI Key |
ZGQAWAXRROKHRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NC(=C(C(=C1C#N)N)C#N)Br |
Origin of Product |
United States |
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